Cas no 51532-30-0 ((S)-4-Methylheptan-3-one)
(S)-4-Methylheptan-3-one Chemical and Physical Properties
Names and Identifiers
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- 3-Heptanone, 4-methyl-, (4S)-
- 51532-31-1
- (4S)-4-Methyl-3-heptanone
- DTXSID90466419
- (4S)-4-METHYLHEPTAN-3-ONE
- 4-Methylheptan-3-one, (4S)-
- 3-Heptanone, 4-methyl-, (4R)-
- CB5TD5A4UB
- (s)-4-methyl-3-heptanone
- LMFA12000092
- 4-Methylheptan-3-one, (4R)-
- (S)-4-Methylheptan-3-one
- SNT65QN5WX
- CHEBI:195860
- SCHEMBL10890015
- (R)-(-)-4-Methyl-3-heptanone
- 51532-30-0
- (4R)-4-Methyl-3-heptanone
- 4S-Methylheptan-3-one
- (S)-(+)-4-methyl-3-heptanone
- MVLRILUUXLBENA-ZETCQYMHSA-N
-
- Inchi: 1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
- InChI Key: MVLRILUUXLBENA-ZETCQYMHSA-N
- SMILES: O=C(CC)[C@@H](C)CCC
Computed Properties
- Exact Mass: 128.12018
- Monoisotopic Mass: 128.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 86.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
(S)-4-Methylheptan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M515320-50mg |
(S)-4-Methylheptan-3-one |
51532-30-0 | 50mg |
$155.00 | 2023-05-17 | ||
| TRC | M515320-250mg |
(S)-4-Methylheptan-3-one |
51532-30-0 | 250mg |
$620.00 | 2023-05-17 | ||
| TRC | M515320-500mg |
(S)-4-Methylheptan-3-one |
51532-30-0 | 500mg |
$1194.00 | 2023-05-17 | ||
| TRC | M515320-1g |
(S)-4-Methylheptan-3-one |
51532-30-0 | 1g |
$ 1800.00 | 2023-09-06 |
(S)-4-Methylheptan-3-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (S)-4-Methylheptan-3-one
Exploring (S)-4-Methylheptan-3-one (CAS No. 51532-30-0): Properties, Applications, and Market Insights
(S)-4-Methylheptan-3-one (CAS No. 51532-30-0) is a chiral ketone with significant importance in organic chemistry and fragrance industries. This compound, also known as (S)-4-Methyl-3-heptanone, is characterized by its unique molecular structure and stereochemistry, making it a valuable intermediate in synthetic applications. The (S)-enantiomer of this ketone exhibits distinct properties compared to its (R)-counterpart, which is crucial for applications requiring enantioselectivity.
The chemical formula of (S)-4-Methylheptan-3-one is C8H16O, with a molecular weight of 128.21 g/mol. Its structure features a methyl group at the fourth carbon and a ketone functional group at the third position of a seven-carbon chain. This arrangement contributes to its volatile nature and characteristic odor, which is often described as fruity or herbal. The compound's boiling point ranges between 160-165°C, and it has a density of approximately 0.82 g/cm³ at 20°C.
One of the most notable applications of (S)-4-Methylheptan-3-one is in the flavor and fragrance industry. Due to its pleasant aroma, it is used as a key ingredient in perfumes, cosmetics, and food flavorings. The compound's chirality plays a critical role in its olfactory properties, as the (S)-enantiomer often exhibits a more desirable scent profile compared to the racemic mixture. Recent trends in natural and sustainable fragrances have increased interest in chiral compounds like (S)-4-Methylheptan-3-one, as they can be derived from bio-based sources.
In organic synthesis, (S)-4-Methylheptan-3-one serves as a versatile building block for the preparation of more complex molecules. Its ketone functionality allows for various chemical transformations, including reduction, oxidation, and condensation reactions. Researchers have utilized this compound in the synthesis of pharmaceutical intermediates and agrochemicals, where enantiopurity is often essential for biological activity. The growing demand for chiral compounds in drug development has further highlighted the importance of (S)-4-Methylheptan-3-one in modern chemistry.
The market dynamics for (S)-4-Methylheptan-3-one reflect its niche but growing applications. With increasing awareness of green chemistry and sustainable practices, manufacturers are exploring eco-friendly production methods for this compound. Catalytic asymmetric synthesis and biocatalysis are among the innovative approaches being investigated to produce (S)-4-Methylheptan-3-one with higher efficiency and lower environmental impact. Additionally, the rise of custom synthesis services has made this compound more accessible to researchers and industries worldwide.
From a regulatory perspective, (S)-4-Methylheptan-3-one is generally regarded as safe for its intended uses in fragrances and flavors. However, proper handling procedures should always be followed to ensure safety in laboratory and industrial settings. The compound's material safety data sheet (MSDS) provides detailed information on its physical and chemical properties, as well as guidelines for storage and disposal.
Recent advancements in analytical techniques have improved the characterization and quality control of (S)-4-Methylheptan-3-one. Methods such as chiral HPLC and gas chromatography-mass spectrometry (GC-MS) are commonly employed to determine the compound's enantiomeric purity and identify potential impurities. These techniques are particularly important for applications requiring high optical purity, such as in the pharmaceutical industry.
Looking ahead, the future of (S)-4-Methylheptan-3-one appears promising, with potential expansions into new applications. The compound's unique properties make it a candidate for exploration in advanced materials and specialty chemicals. Furthermore, the integration of artificial intelligence in chemical research may lead to the discovery of novel uses for this versatile molecule. As industries continue to prioritize sustainability and innovation, (S)-4-Methylheptan-3-one is likely to maintain its relevance in various scientific and industrial domains.
For researchers and professionals seeking high-purity (S)-4-Methylheptan-3-one, it is essential to source the compound from reputable suppliers who can provide comprehensive certificates of analysis (CoA). Quality parameters such as enantiomeric excess (ee), chemical purity, and residual solvent content should be carefully evaluated to ensure the material meets the required specifications for its intended application.
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